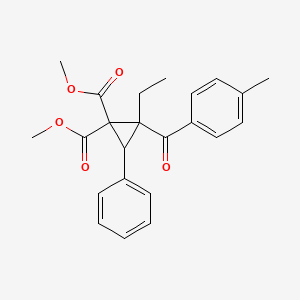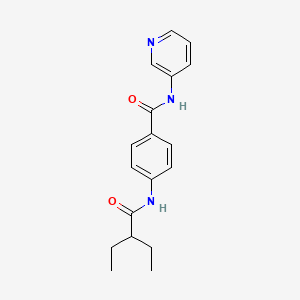
1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE is a complex organic compound characterized by its cyclopropane ring structure This compound is notable for its unique arrangement of functional groups, which include a benzoate ester, a phenyl group, and a cyclopropane ring
作用機序
Safety and Hazards
準備方法
The synthesis of 1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common method is the cyclopropanation of an alkene using a carbene precursor. The reaction conditions often include the use of a metal catalyst, such as rhodium or copper, to facilitate the formation of the cyclopropane ring.
For industrial production, the process may be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or phenyl group, resulting in the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its stability and reactivity.
類似化合物との比較
1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE can be compared to other cyclopropane derivatives, such as:
Cyclopropane carboxylic acid: A simpler compound with a similar ring structure but lacking the additional functional groups.
Phenylcyclopropane: Contains a phenyl group attached to the cyclopropane ring but lacks the benzoate ester and other substituents.
Cyclopropyl methyl ketone: Features a ketone group attached to the cyclopropane ring, offering different reactivity and applications.
特性
IUPAC Name |
dimethyl 2-ethyl-2-(4-methylbenzoyl)-3-phenylcyclopropane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-5-22(19(24)17-13-11-15(2)12-14-17)18(16-9-7-6-8-10-16)23(22,20(25)27-3)21(26)28-4/h6-14,18H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCXJCXFEDJIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C1(C(=O)OC)C(=O)OC)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-ethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride](/img/structure/B5261522.png)
![5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide](/img/structure/B5261530.png)
![4-{[4-(4-butylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5261538.png)
![6,8-dimethyl-7-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5261545.png)
![4-{[(4-ethylphenyl)acetyl]amino}benzamide](/img/structure/B5261551.png)
![6-[(diethylamino)methyl]-N-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5261556.png)
![N-{[1-(1H-indol-2-ylmethyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5261562.png)
![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5261567.png)

![2-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5261579.png)
![2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5261584.png)
![7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5261586.png)
![4-[2-(furan-2-yl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B5261601.png)
